molecular formula C13H13Cl2N5O2 B235172 N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide

N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide

Cat. No. B235172
M. Wt: 342.18 g/mol
InChI Key: DFMSOMJWXRKQOV-UHFFFAOYSA-N
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Description

N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide, commonly known as ADTA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of ADTA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell division and proliferation. It has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.

Biochemical And Physiological Effects

ADTA has been shown to have significant biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of the immune system. It has also been shown to possess significant antimicrobial and antifungal properties, making it a potential candidate for the treatment of infectious diseases.

Advantages And Limitations For Lab Experiments

ADTA possesses several advantages for lab experiments, including its ease of synthesis, low cost, and significant antimicrobial and antitumor properties. However, it also has several limitations, including its low solubility in water and limited bioavailability, which may limit its potential applications in vivo.

Future Directions

There are several future directions for the study of ADTA, including the development of novel drug delivery systems to improve its bioavailability and efficacy, the exploration of its potential applications in the treatment of infectious diseases, and the investigation of its mechanism of action in cancer cells. Additionally, further studies are needed to fully understand the potential advantages and limitations of ADTA for lab experiments and clinical applications.
Conclusion:
In conclusion, ADTA is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. It possesses significant antimicrobial, antifungal, and antitumor properties and has been shown to have significant biochemical and physiological effects. While it has several advantages for lab experiments, it also has several limitations, and further studies are needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of ADTA involves the reaction of 2,4-dichloro-6-methylphenol with 2-chloroacetyl chloride to form 2-(2,4-dichloro-6-methylphenoxy)acetamide. This intermediate is then reacted with sodium azide and allyl bromide to form N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide. The overall yield of the synthesis is approximately 45%.

Scientific Research Applications

ADTA has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess significant antimicrobial, antifungal, and antitumor properties, making it a promising candidate for the development of novel therapeutics.

properties

Product Name

N-(2-allyl-2H-tetraazol-5-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide

Molecular Formula

C13H13Cl2N5O2

Molecular Weight

342.18 g/mol

IUPAC Name

2-(2,4-dichloro-6-methylphenoxy)-N-(2-prop-2-enyltetrazol-5-yl)acetamide

InChI

InChI=1S/C13H13Cl2N5O2/c1-3-4-20-18-13(17-19-20)16-11(21)7-22-12-8(2)5-9(14)6-10(12)15/h3,5-6H,1,4,7H2,2H3,(H,16,18,21)

InChI Key

DFMSOMJWXRKQOV-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=NN(N=N2)CC=C)Cl)Cl

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=NN(N=N2)CC=C)Cl)Cl

Origin of Product

United States

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